Thiophene-3-carboxylic acid, 4,5-dihydro-2-amino-5-benzoyl-4-phenyl-, ethyl ester
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Overview
Description
ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with ethyl 2-amino-4-phenylthiophene-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and interaction pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-AMINO-5-BENZOYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-AMINO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-AMINO-5-BENZOYL-4-PHENYL-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C20H19NO3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 5-amino-2-benzoyl-3-phenyl-2,3-dihydrothiophene-4-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-2-24-20(23)16-15(13-9-5-3-6-10-13)18(25-19(16)21)17(22)14-11-7-4-8-12-14/h3-12,15,18H,2,21H2,1H3 |
InChI Key |
DHQHVCBGSGCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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